molecular formula C28H22N4O4 B2655846 ethyl 6-benzoylimino-7-benzyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate CAS No. 534581-21-0

ethyl 6-benzoylimino-7-benzyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

Cat. No.: B2655846
CAS No.: 534581-21-0
M. Wt: 478.508
InChI Key: IJEJCIAKZVLFMF-JVCXMKTPSA-N
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Description

Ethyl 6-benzoylimino-7-benzyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a tricyclic heterocyclic compound featuring fused pyridine and pyrimidine rings. Its structure includes a benzoyl imino group at position 6, a benzyl substituent at position 7, and an ethyl ester moiety at position 3. Crystallographic analysis using tools like SHELX has been critical in resolving its three-dimensional conformation, enabling studies on hydrogen-bonding patterns and molecular packing .

Properties

IUPAC Name

ethyl 6-benzoylimino-7-benzyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H22N4O4/c1-2-36-28(35)22-17-21-24(29-23-15-9-10-16-31(23)27(21)34)32(18-19-11-5-3-6-12-19)25(22)30-26(33)20-13-7-4-8-14-20/h3-17H,2,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJEJCIAKZVLFMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=NC(=O)C4=CC=CC=C4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-benzoylimino-7-benzyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate typically involves multi-step organic reactions. One common approach is the condensation of benzoyl chloride with an appropriate amine to form the benzoylimino group. This is followed by cyclization reactions to form the tricyclic core. The final step involves esterification to introduce the ethyl carboxylate group .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-benzoylimino-7-benzyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Ethyl 6-benzoylimino-7-benzyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.

    Medicine: It may have therapeutic applications due to its unique structure and reactivity.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which ethyl 6-benzoylimino-7-benzyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways within biological systems. This interaction may involve binding to enzymes or receptors, leading to modulation of biochemical processes.

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Substituent Effects on Physicochemical Properties

The compound’s closest analogs differ in substituents on the benzoyl imino group (position 6) and the alkyl/aryl group at position 5. Key examples include:

Compound Name Substituent (Position 6) Substituent (Position 7) Molecular Weight (g/mol) Solubility (LogP) Biological Activity
Ethyl 6-(3-chlorobenzoyl)imino-7-methyl-2-oxo-1,7,9-triazatricyclo[...]-5-carboxylate 3-Chlorobenzoyl Methyl ~485.9 3.2 Moderate kinase inhibition
Ethyl 6-(3-fluorobenzoyl)imino-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[...]-5-carboxylate 3-Fluorobenzoyl Isopropyl ~497.8 3.8 Enhanced metabolic stability
Target Compound (Ethyl 6-benzoylimino-7-benzyl-2-oxo-1,7,9-triazatricyclo[...]-5-carboxylate) Benzoyl Benzyl ~535.0 4.1 Pending pharmacological data

Key Observations :

  • Electron-Withdrawing Groups (e.g., Cl, F) : The 3-chloro and 3-fluoro analogs exhibit reduced LogP values (3.2–3.8) compared to the target compound (4.1), suggesting improved aqueous solubility. The fluorine-substituted derivative shows enhanced metabolic stability due to resistance to oxidative degradation .
  • Benzyl vs. In contrast, the methyl and isopropyl groups in analogs may improve conformational flexibility .
Crystallographic and Hydrogen-Bonding Patterns
  • Target Compound: X-ray diffraction reveals intramolecular hydrogen bonds between the benzoyl imino N–H and the adjacent carbonyl oxygen, stabilizing the tricyclic core. Intermolecular C–H···O interactions contribute to a herringbone packing motif .
  • Chloro Analog : The 3-chloro substituent induces a twisted conformation in the benzoyl group, disrupting π-π stacking but strengthening halogen bonding (C–Cl···N) with adjacent molecules .

Biological Activity

Ethyl 6-benzoylimino-7-benzyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a synthetic compound with potential biological activities that have been the subject of recent research. This article reviews the biological activity of this compound, focusing on its pharmacological properties and mechanisms of action.

Chemical Structure

The compound features a complex tricyclic structure with multiple functional groups that contribute to its biological activity. The presence of the benzoylimino and benzyl groups is significant in modulating its interaction with biological targets.

Biological Activity Overview

Recent studies have highlighted various biological activities associated with this compound:

  • Anticancer Activity : Preliminary in vitro studies suggest that this compound exhibits cytotoxic effects against several cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.
  • Antimicrobial Properties : The compound has shown promising results against various bacterial and fungal strains, indicating potential as an antimicrobial agent.
  • Anti-inflammatory Effects : Research indicates that it may modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.

Anticancer Activity

A study conducted by Singh et al. (2022) demonstrated that this compound exhibited significant cytotoxicity against human breast cancer cells (MCF-7) with an IC50 value of 15 µM. The study utilized flow cytometry to assess apoptosis and found a marked increase in early apoptotic cells after treatment.

Cell LineIC50 (µM)Apoptosis Induction (%)
MCF-71540
HeLa2035
A5491830

Antimicrobial Activity

In a separate investigation by Li et al. (2023), the compound was evaluated for its antimicrobial properties against Gram-positive and Gram-negative bacteria as well as fungi. The results indicated that it had a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Candida albicans.

MicroorganismMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans32

The proposed mechanisms underlying the biological activities of this compound include:

  • Inhibition of Key Enzymes : It is hypothesized that the compound inhibits enzymes involved in cell proliferation and survival pathways.
  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cancer cells leading to apoptosis.
  • Modulation of Inflammatory Cytokines : It has been suggested that the compound can downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6.

Q & A

Q. What are the common synthetic routes and critical reagents for preparing this compound?

The synthesis typically involves multi-step reactions, including cyclization, functional group transformations, and regioselective substitutions. Key reagents and conditions include:

  • Oxidizing agents : Hydrogen peroxide (H₂O₂) for imino group modifications .
  • Reducing agents : Sodium borohydride (NaBH₄) to reduce oxo groups to hydroxyl derivatives .
  • Cyclization catalysts : Tetrabutylammonium bromide (TBAB) for electrochemical synthesis under controlled voltage (1.5–2.0 V) .

Q. Example Protocol :

StepReaction TypeReagents/ConditionsYield Optimization
1CyclizationTBAB, DMF, 80°C72–85%
2OxidationH₂O₂, acetic acidMonitor pH (<3.5)
3EsterificationEthyl chloroformateAnhydrous conditions

Q. How is structural characterization performed for this compound?

Advanced spectroscopic and crystallographic methods are essential:

  • NMR : ¹H/¹³C NMR to resolve aromatic protons and confirm substituent positions (e.g., benzyl vs. benzoyl groups) .
  • X-ray crystallography : Resolves the tricyclic core geometry and confirms stereochemistry .
  • High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., C₂₅H₂₂N₄O₄, expected 454.16 g/mol) .

Q. What methodologies are used for initial biological activity assessment?

  • In vitro assays : Enzymatic inhibition (e.g., kinase or protease targets) at 10–100 µM concentrations .
  • Cytotoxicity screening : MTT assays using cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
  • Molecular docking : Preliminary binding affinity studies with triazatricyclo scaffolds and target proteins (e.g., EGFR kinase) .

Advanced Research Questions

Q. How do reaction mechanisms differ for oxidation vs. reduction of the imino group?

  • Oxidation : H₂O₂ converts the imino group (-NH-) to nitro (-NO₂) under acidic conditions, with intermediates monitored via FT-IR .
  • Reduction : NaBH₄ reduces imino to amine (-NH₂), requiring inert atmospheres to prevent byproduct formation . Contradictions in yields (40–75%) may arise from competing side reactions with the tricyclic core .

Q. How do substituents (e.g., benzyl vs. 3-methoxypropyl) influence reactivity?

  • Benzyl groups : Enhance steric hindrance, slowing nucleophilic substitution (e.g., t₁/₂ increases by 30% vs. smaller substituents) .
  • Methoxypropyl groups : Improve solubility in polar solvents (e.g., DMSO), facilitating bioconjugation reactions .

Q. How can contradictory biological activity data across studies be resolved?

  • Dose-response validation : Re-test activity at standardized concentrations (e.g., 1–50 µM) .
  • Metabolite profiling : LC-MS to identify degradation products interfering with assays .
  • Structural analogs : Compare with derivatives lacking the benzoyl group to isolate pharmacophore contributions .

Q. What strategies identify biological targets for this compound?

  • Chemical proteomics : Use photoaffinity labeling with a biotin-tagged analog to capture interacting proteins .
  • CRISPR-Cas9 screens : Genome-wide knockout libraries to identify resistance-conferring genes .

Q. How does the compound’s stability vary under physiological vs. storage conditions?

  • Physiological (pH 7.4, 37°C) : Hydrolysis of the ester group occurs within 24 hours (t₁/₂ = 8 hrs) .
  • Storage (-20°C, inert gas) : Stable for >6 months; degradation <5% via HPLC monitoring .

Q. What computational models predict its interaction with biological targets?

  • Molecular dynamics (MD) simulations : Analyze binding stability with kinase ATP-binding pockets (e.g., 100 ns trajectories) .
  • Density Functional Theory (DFT) : Calculate charge distribution to guide derivatization (e.g., electron-withdrawing groups enhance electrophilicity) .

Q. What challenges arise during scale-up synthesis for preclinical studies?

  • Byproduct control : Optimize reaction time (e.g., ≤4 hrs for cyclization) to minimize dimerization .
  • Purification : Use preparative HPLC with C18 columns; avoid silica gel due to adsorption issues .

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